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Tris(pentane-2,4-dionato-O,O')gadolinium

Cat. No.: B083167
CAS No.: 14284-87-8
M. Wt: 454.57 g/mol
InChI Key: IQGAADOKZGEEQE-UHFFFAOYSA-K
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Description

Significance of Lanthanide β-Diketonate Complexes in Contemporary Coordination Chemistry and Materials Science

Lanthanide β-diketonate complexes are a class of coordination compounds that have garnered considerable attention due to their distinctive electronic and optical properties. researchgate.net The β-diketonate ligands, such as acetylacetonate (B107027), effectively chelate the lanthanide ions, forming stable complexes. researchgate.net This coordination often leads to compounds with remarkable luminescence, making them valuable in the development of novel lighting devices, optical fibers, and luminescent sensors. vibgyorpublishers.org The organic ligands act as "antennas," absorbing energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelengths. nih.gov This process, known as the antenna effect, is crucial for enhancing the luminescent efficiency of lanthanide ions, whose direct excitation is often inefficient. nih.gov

In materials science, these complexes are explored for a wide range of applications. They are used as precursors for the synthesis of specialized glasses, ceramics, and nanoparticles. wikipedia.org For instance, the thermal decomposition of metal acetylacetonates (B15086760) is a method used to create thin films and nanoparticles of metals and metal oxides for use in microelectronics and catalysis. vibgyorpublishers.org Furthermore, the incorporation of lanthanide β-diketonate complexes into polymer matrices can produce highly luminescent and flexible materials. acs.org Their solubility in organic solvents also makes them suitable for use in solution-processable organic semiconductors and organic light-emitting diodes (OLEDs). vibgyorpublishers.org

Overview of Gadolinium(III) Pentane-2,4-Dionate as a Pivotal Research Compound

Gadolinium(III) pentane-2,4-dionate, with the chemical formula Gd(C₅H₇O₂)₃, is a coordination complex formed between the trivalent gadolinium ion (Gd³⁺) and three acetylacetonate (acac⁻) ligands. scbt.com While the simple anhydrous formula is often cited, the hydrated form, Gd(C₅H₇O₂)₃(H₂O)₂, is considered more representative, reflecting the tendency of lanthanide complexes to achieve higher coordination numbers. wikipedia.org

The primary research interest in this compound stems from the unique properties of the gadolinium ion itself. Gadolinium is a rare-earth element known for its high magnetic moment. americanelements.comstanfordmaterials.com This paramagnetic nature is a key feature, making gadolinium complexes, including the acetylacetonate, valuable in various applications. stanfordmaterials.com For example, its paramagnetic properties are exploited in the field of magnetic resonance imaging (MRI) to enhance image contrast. rsc.org

In materials science, gadolinium(III) acetylacetonate serves as a precursor for the synthesis of gadolinium-containing materials. It can be used to create gadolinia-doped ceria (GDC) gel powders through the sol-gel method. wikipedia.org The compound's thermal and structural properties are also of interest in the development of new materials with specific magnetic and fluorescent characteristics. vibgyorpublishers.org

PropertyValue
Chemical Formula Gd(C₅H₇O₂)₃
Alternate Names Gadolinium(III) acetylacetonate, Gd(acac)₃, 2,4-Pentanedione gadolinium(III) derivative
Molecular Weight 454.57 g/mol
Appearance Faint beige or off-white powder
Key Property Paramagnetism

Note: The anhydrous formula is presented for simplicity. The hydrated form is also common. wikipedia.orgscbt.comereztech.comprochemonline.com

Evolution of Academic Inquiry into Gadolinium(III) Acetylacetonate Systems

The study of metal acetylacetonates has a long history, initially gaining prominence for their volatility, which was explored for potential applications in isotope separation. researchgate.net The investigation into gadolinium compounds, in a broader sense, has a history spanning over three decades, particularly driven by their application as contrast agents in MRI. nih.gov

Early research into gadolinium chelates focused on improving their efficacy and safety for medical use. nih.gov This involved extensive studies into their physicochemical characteristics and chemical structures to enhance their stability and performance. rsc.orgnih.gov

More recently, academic inquiry has expanded to explore the synthesis and characterization of more complex gadolinium(III) acetylacetonate systems. For example, research has demonstrated the solvothermal treatment of gadolinium(III) acetylacetonate to produce derivatives with altered fluorescence and magnetic properties. vibgyorpublishers.orgvibgyorpublishers.org Studies have also focused on creating polynuclear lanthanide-diketonato clusters for catalytic applications and dinuclear lanthanide complexes with unique photoisomerization properties. acs.org The ongoing research continues to uncover new potential applications for these versatile compounds, from advanced materials to catalysis. vibgyorpublishers.orgamericanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21GdO6 B083167 Tris(pentane-2,4-dionato-O,O')gadolinium CAS No. 14284-87-8

Properties

IUPAC Name

gadolinium(3+);4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGAADOKZGEEQE-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21GdO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14284-87-8
Record name Gadolinium trisacetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(pentane-2,4-dionato-O,O')gadolinium
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Synthetic Methodologies and Precursor Chemistry of Gadolinium Iii Acetylacetonate

Direct Synthesis Approaches and Hydrate (B1144303) Forms

The direct synthesis of gadolinium(III) acetylacetonate (B107027) typically involves the reaction of a gadolinium salt with acetylacetone (B45752). However, the hydration state of the final product is a critical aspect of its chemistry.

Synthesis from Gadolinium Acetylacetonate Trihydrate

A common and commercially available precursor for various synthetic modifications is gadolinium acetylacetonate trihydrate (Gd(acac)₃·3H₂O). vibgyorpublishers.orgvibgyorpublishers.orgvibgyorpublishers.org This hydrated complex serves as the starting material for the preparation of derivative compounds. vibgyorpublishers.orgvibgyorpublishers.org For instance, it is used in solvothermal methods to produce gadolinium complexes with modified properties. vibgyorpublishers.orgvibgyorpublishers.orgvibgyorpublishers.org The trihydrate can also be used as a precursor for doping gadolinium into other materials, such as mesoporous silica (B1680970) nanoparticles (MSNs), for applications in medical imaging. rsc.org

Exploration of the Anhydrous and Hydrated Forms in Synthesis

The existence and synthesis of a truly anhydrous form of gadolinium(III) acetylacetonate are subjects of scientific discussion. wikipedia.org While the anhydrous formula, Gd(C₅H₇O₂)₃, is often referenced, the eight-coordinated dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂, is considered a more plausible and stable structure, a characteristic shared with other lanthanide acetylacetonate complexes. wikipedia.org The dihydrate form has been structurally characterized by X-ray crystallography. wikipedia.org

Attempts to synthesize the anhydrous form by heating the hydrated complex often lead to decomposition rather than simple dehydration. wikipedia.org Specifically, heating the dihydrate under a vacuum does not yield the anhydrous compound but results in the formation of an oxo-cluster, Gd₄O(C₅H₇O₂)₁₀. wikipedia.org This behavior is also observed for several other lanthanide acetylacetonates (B15086760), including those of europium, yttrium, lanthanum, and erbium. wikipedia.org This highlights the integral role of water molecules in stabilizing the coordination sphere of the gadolinium ion.

PropertyAnhydrous Form (Theoretical)Dihydrate Form
Formula C₁₅H₂₁GdO₆C₁₅H₂₁GdO₆·2H₂O
Molar Mass 454.58 g/mol wikipedia.org490.61 g/mol
CAS Number 14284-87-8 wikipedia.org47313-82-6 wikipedia.org
Stability Unlikely to exist per se wikipedia.orgMore plausible and stable structure wikipedia.org
Behavior on Heating -Converts to an oxo-cluster (Gd₄O(C₅H₇O₂)₁₀) under vacuum wikipedia.org

Solvothermal and Hydrolytic Routes for Derivative Formation

To tailor the properties of gadolinium(III) acetylacetonate for specific applications, solvothermal and hydrolytic methods are employed to create derivatives with unique compositions and functionalities.

Solvothermal Production of Gadolinium Complexes with Acetylacetonate and Hydroxyl Groups

Solvothermal treatment of gadolinium(III) acetylacetonate hydrate is an effective method for producing gadolinium complexes that incorporate both acetylacetonate and hydroxyl (-OH) groups. vibgyorpublishers.orgvibgyorpublishers.org In a typical procedure, gadolinium acetylacetonate trihydrate is dispersed in a high-boiling point solvent, such as absolute diphenyl ether, and heated in a sealed autoclave. vibgyorpublishers.org This process is conducted in a system with limited water, where the hydrolysis of the acetylacetonate ligand is restricted. vibgyorpublishers.org The resulting products are derivatives of the starting material, often exhibiting modified fluorescence and magnetic properties. vibgyorpublishers.orgvibgyorpublishers.org For example, a product produced at 160°C showed higher fluorescent intensity compared to the original gadolinium(III) acetylacetonate. vibgyorpublishers.org

ParameterValue
Starting Material Gadolinium acetylacetonate trihydrate (Gd(AcAc)₃·3H₂O) vibgyorpublishers.org
Solvent Absolute diphenyl ether vibgyorpublishers.org
Method Solvothermal synthesis in a Teflon-lined autoclave vibgyorpublishers.org
Temperature Range 160°C to 220°C vibgyorpublishers.org
Resulting Product Gadolinium complexes with acetylacetonate and -OH groups vibgyorpublishers.org
Product Properties Hydrophobic materials with magnetic and fluorescent properties vibgyorpublishers.org

Controlled Hydrolysis of Gadolinium Acetylacetonate for Compositional Modification

Controlled hydrolysis offers a pathway to modify the composition of gadolinium acetylacetonate. The hydrolysis of the gadolinium ion (Gd³⁺) itself has been studied, with its hydrolysis constants determined at different temperatures. nih.govosti.gov In the context of the acetylacetonate complex, trace amounts of water present in the system, for instance from the structural water in Gd(acac)₃·3H₂O, can induce hydrolysis. vibgyorpublishers.org This leads to the partial or full substitution of the acetylacetone ligands with hydroxyl groups, forming species with the general formula Gd(acac)ₓ(OH)₃₋ₓ, where x can range from 0 to 3. vibgyorpublishers.org This compositional change is confirmed by techniques like X-ray diffraction (XRD), which show the appearance of new peaks corresponding to the hydrolyzed species. vibgyorpublishers.org This method allows for fine-tuning the chemical composition of the final product.

Green Chemistry Principles in Gadolinium(III) Acetylacetonate Synthesis and Analogue Preparation

The application of green chemistry principles to the synthesis of metal acetylacetonates aims to reduce the environmental impact by using less toxic solvents and reagents. hep.com.cn While many traditional syntheses employ organic solvents, greener routes are being explored.

One approach involves using water as the solvent. Since many metal acetylacetonates are insoluble in water, this allows for easy separation of the product via filtration. hep.com.cn This methodology has been successfully demonstrated for the synthesis of manganese(III) acetylacetonate nanoparticles in an aqueous medium through a chemical precipitation technique. hep.com.cn A similar principle can be applied to gadolinium(III) acetylacetonate synthesis. For example, some methods describe the complexation of Gd(III) by starting with a suspension of gadolinium(III) oxide (Gd₂O₃) in water, which represents a more environmentally benign route compared to methods relying heavily on organic solvents. nih.gov These greener synthetic strategies not only minimize hazardous waste but can also be more economical. hep.com.cn

Gadolinium(III) Acetylacetonate as a Versatile Precursor in Materials Synthesis

The unique chemical and physical properties of gadolinium(III) acetylacetonate make it an ideal starting material for various synthesis methodologies, leading to the production of sophisticated materials with applications in electronics, optics, and medicine.

Precursor for Metal Oxide Thin Films and Nanoparticle Fabrication

Gadolinium(III) acetylacetonate is a key precursor in the fabrication of gadolinium-containing metal oxide thin films and nanoparticles. americanelements.com These materials are often produced through techniques like chemical vapor deposition (CVD) and sol-gel processes. wikipedia.orgamericanelements.com For instance, it can be used to synthesize gadolinia-doped ceria (GDC) gel powders, which are important materials for solid oxide fuel cells. wikipedia.org The acetylacetonate ligands facilitate the formation of a stable, soluble precursor that can be easily deposited onto a substrate or reacted in solution to form nanoparticles.

The thermal decomposition of gadolinium(III) acetylacetonate is a critical step in these processes. Upon heating, the organic ligands are removed, leaving behind a gadolinium oxide residue. The conditions of this decomposition, such as temperature and atmosphere, can be precisely controlled to influence the crystallinity, morphology, and size of the resulting oxide materials. This control is essential for tailoring the properties of the thin films and nanoparticles for specific applications.

Gadolinium-based nanoparticles, in particular, have shown promise in biomedical applications. nih.govnih.gov For example, gadolinium nanoparticles produced through the reduction of gadolinium precursors can exhibit unique magnetic properties. nih.gov Furthermore, gadolinium-based nanoparticles are being investigated as contrast agents for magnetic resonance imaging (MRI) and as radiosensitizers in cancer therapy. nih.gov

Table 1: Applications of Gadolinium(III) Acetylacetonate as a Precursor

Application Area Resulting Material Synthesis Technique
Solid Oxide Fuel Cells Gadolinia-Doped Ceria (GDC) Sol-Gel
Electronics Metal Oxide Thin Films Chemical Vapor Deposition (CVD)
Biomedical Imaging Gadolinium-Based Nanoparticles Solution-Phase Reduction

Application in the Preparation of Hexanuclear Gd(III) Compounds as Gd₂O₃ Nanomaterial Precursors

Recent research has focused on the use of gadolinium(III) acetylacetonate to synthesize more complex polynuclear gadolinium compounds. These compounds, such as hexanuclear Gd(III) clusters, can serve as single-source precursors for the controlled synthesis of gadolinium oxide (Gd₂O₃) nanomaterials. The predefined structure of the hexanuclear cluster can template the formation of Gd₂O₃ nanoparticles with a narrow size distribution and specific morphology. This bottom-up approach offers greater control over the final nanomaterial properties compared to traditional bulk synthesis methods.

Utilization in the Synthesis of Sandwich-Type Porphyrin Complexes

Gadolinium(III) acetylacetonate is also employed in the synthesis of sophisticated molecular architectures like sandwich-type porphyrin complexes. researchgate.net In these structures, a gadolinium ion is "sandwiched" between two porphyrin macrocycles. The synthesis often involves the reaction of a porphyrin ligand with gadolinium(III) acetylacetonate, where the acetylacetonate ligands are displaced by the porphyrin.

These sandwich complexes exhibit interesting photophysical and magnetic properties, making them candidates for various applications. For instance, gadolinium-porphyrin complexes have been investigated as potential theranostic agents, combining the imaging capabilities of the gadolinium ion (for MRI) with the photosensitizing properties of the porphyrin for photodynamic therapy (PDT). nih.govnih.govgcsu.edu The ability to fine-tune the electronic properties of the porphyrin and the coordination environment of the gadolinium ion allows for the rational design of these multifunctional molecules.

Structural Elucidation and Coordination Environment Analysis of Gadolinium Iii Acetylacetonate Systems

Crystallographic Characterization of Gadolinium(III) Acetylacetonate (B107027) and its Derivatives

X-ray Crystallographic Analysis of Hydrated Species

X-ray crystallography has been instrumental in confirming the structure of hydrated gadolinium(III) acetylacetonate. The most commonly isolated and studied form is the dihydrate, Gd(acac)₃(H₂O)₂. wikipedia.orgwikiwand.com In this complex, the gadolinium(III) ion is eight-coordinated, bonded to the six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the water molecules. wikipedia.org This coordination environment results in a distorted geometry, typically described as a square antiprism. The structural parameters for the closely related yttrium analogue, Y(acac)₃(H₂O)₂, which is expected to have a similar structure, have been determined, providing a model for the gadolinium complex. researchgate.net

Table 1: Crystallographic Data for Y(acac)₃(H₂O)₂ (Analogue for Gd(acac)₃(H₂O)₂). researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Parametersa = 11.40(2) Å, b = 29.53(5) Å, c = 8.87(2) Å, β = 96(2)°
Unit Cell Volume2968.75 ų
Coordination Number8
Coordination GeometryDistorted Square Antiprism

Structural Analysis of Polynuclear Architectures

Under certain conditions, such as heating under vacuum, the monomeric hydrated gadolinium(III) acetylacetonate can transform into more complex polynuclear structures. wikipedia.org A notable example is the formation of the oxo-cluster Gd₄O(C₅H₇O₂)₁₀ from the dihydrate. wikipedia.org This behavior is also observed for other lanthanide acetylacetonates (B15086760). wikipedia.org Additionally, the reaction of gadolinium acetate (B1210297) with acetylacetone (B45752) can yield polynuclear complexes like [Gd₄(CH₃COO)₄(acac)₈(H₂O)₄]. nih.govwikipedia.org These polynuclear architectures are of significant interest due to their unique magnetic properties, which are influenced by the Gd-O-Gd angles and the Gd···Gd distances within the cluster. nih.gov While specific M₆O₁₂ cores are a known structural motif in coordination chemistry, the most prominently reported polynuclear structures for gadolinium acetylacetonate derivatives are the Gd₄O and Gd₄(OAc)₄ types.

Investigation of Structural Distortion During Complexation

The process of complexation, where ligands bind to a central metal ion, invariably induces structural distortions in both the ligand and the metal's coordination polyhedron. For lanthanide complexes like gadolinium(III) acetylacetonate, the large size of the Gd³⁺ ion and the steric requirements of the bidentate acetylacetonate ligands lead to significant deviations from idealized geometries. acs.org The chelation of the acetylacetonate ligand, with its defined bite angle, forces the coordination polyhedron to adopt a distorted shape, such as a trigonal twist from a perfect octahedron in a six-coordinate complex or the distorted square antiprism seen in the eight-coordinate dihydrate. acs.org The rigidity of the ligand means that changes in metal-ligand bond lengths, influenced by factors like the specific lanthanide ion, directly impact the non-chelated edges of the coordination sphere, controlling the degree of distortion. acs.org This coordination-induced distortion can trigger new electrochemical activities in the ligands, a phenomenon observed in related lanthanide complexes. rsc.org

X-ray Phase Analysis for Crystal Lattice Identification

X-ray phase analysis, primarily through powder X-ray diffraction (PXRD), is a fundamental technique for identifying the crystalline phases of gadolinium(III) acetylacetonate. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. For instance, the PXRD pattern for hydrated Y(acac)₃(H₂O)₂ shows a characteristic peak at a 2θ of 8.31°, corresponding to an interplanar distance (d-spacing) of 10.64 Å. researchgate.net By comparing the experimental diffraction pattern to standard patterns from databases, one can confirm the phase purity of a synthesized sample. unt.edu Analysis of the diffraction peaks also allows for the calculation of unit cell parameters, average crystallite size (using the Scherrer equation), and the crystal lattice type. researchgate.net Studies have shown that gadolinium stearate (B1226849) with acetylacetone forms a layered structure, as indicated by successive reflections in its powder XRD pattern. researchgate.net

Spectroscopic Probes for Elucidating Coordination Geometry and Ligand Interactions

While crystallography provides a static picture of the solid state, spectroscopic methods offer insights into the local environment and coordination of the metal ion in both solid and solution phases.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Environment Determination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic environment around a specific element, in this case, gadolinium. It does not require single crystals and can provide precise information about the number and type of neighboring atoms and their distances from the absorbing atom. acs.orgnsf.gov In studies where single crystals of gadolinium acetylacetonate derivatives were unobtainable, EXAFS has been successfully employed to elucidate the coordination sphere of the Gd³⁺ ion. acs.org For a gadolinium(III) tetraphenylporphyrin (B126558) acetylacetonate complex, EXAFS analysis revealed that the Gd³⁺ ion is bonded to four nitrogen atoms at an average distance of 2.48 Å and to three or four oxygen atoms (from the acetylacetonate and water molecules) at an average distance of 2.38 Å. acs.org This technique is sensitive enough to detect slight distortions in the coordination geometry among different derivatives. acs.org

Table 2: Representative EXAFS-Derived Structural Parameters for a Gd(tpp)(acac) Complex. acs.org
Absorber-Scatterer PairCoordination Number (N)Interatomic Distance (R) in ÅNote
Gd–O3-42.38From acetylacetonate and water ligands
Gd–N42.48From tetraphenylporphyrin ligand

The combination of crystallographic and spectroscopic methods provides a comprehensive understanding of the structural chemistry of gadolinium(III) acetylacetonate, revealing a flexible coordination environment that gives rise to diverse and functionally significant molecular architectures.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for probing the vibrational modes of molecules. In the context of gadolinium(III) acetylacetonate, with the chemical formula Gd(C₅H₇O₂)₃, FTIR is instrumental in characterizing the coordination of the acetylacetonate (acac) ligand to the gadolinium metal center. The interaction between the ligand and the metal ion induces significant shifts in the vibrational frequencies of the ligand's functional groups, providing valuable insights into the complex's structure and bonding.

Characterization of Carbonyl (C=O) and Alkene (C=C) Stretching Vibrations

The acetylacetonate ligand in its free form exists in equilibrium between the keto and enol tautomers. Upon chelation to a metal ion like gadolinium(III), the enolate form predominates. This results in a delocalized π-electron system across the O-C-C-C-O framework of the chelate ring. Consequently, the distinct C=O and C=C stretching vibrations observed in the free ligand are replaced by two strong absorption bands in the FTIR spectrum of the complex. These bands arise from the symmetric and asymmetric stretching modes of the delocalized system.

Table 1: Characteristic FTIR Vibrational Frequencies for Metal Acetylacetonate Complexes

Vibrational ModeFe(acac)₃ (cm⁻¹) researchgate.netCr(acac)₃ (cm⁻¹) researchgate.net
ν(C=O)15721575
ν(C=C)15241520
δs(C-H)1361-
δ(C=C-H)1275-
Identification of Gadolinium-Oxygen (Gd-O) Stretching Absorptions

The direct bond between the gadolinium ion and the oxygen atoms of the acetylacetonate ligand gives rise to vibrational modes in the far-infrared region of the spectrum. These Gadolinium-Oxygen (Gd-O) stretching vibrations are a definitive indicator of complex formation. The frequencies of these absorptions are influenced by the mass of the metal ion and the strength of the Gd-O bond.

The identification of Gd-O stretching bands can be challenging due to their low energy and potential overlap with other low-frequency vibrations. However, in studies of various metal acetylacetonates, these M-O stretching modes are typically found in the range of 400-700 cm⁻¹. For example, in tris(acetylacetonato)chromium(III), several bands between 224 cm⁻¹ and 680 cm⁻¹ are found to be associated with Cr-O vibrational movements. researchgate.net The IR bands at 611 and 594 cm⁻¹ are specifically attributed to the asymmetric Cr-O stretching. researchgate.net

Spectroscopic Evidence for Enol-Keto Tautomerism of β-Diketone Ligands

The acetylacetonate ligand is a classic example of a β-diketone that exhibits keto-enol tautomerism. libretexts.orgmissouri.edu In the keto form, the molecule has two carbonyl groups and a methylene (B1212753) group, while the enol form contains a carbon-carbon double bond and a hydroxyl group, stabilized by intramolecular hydrogen bonding. libretexts.orgasu.edu The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. asu.edued.gov

FTIR spectroscopy can provide evidence for the predominant tautomeric form upon complexation. In the free acetylacetone ligand, the IR spectrum shows characteristic bands for both the keto and enol forms. Upon coordination to gadolinium(III), the bands associated with the keto form significantly diminish or disappear, while the bands characteristic of the enolate form, as discussed in section 3.2.2.1, become dominant. This shift provides clear spectroscopic evidence that the ligand binds to the metal ion in its enolic form. The absence of a broad O-H stretching band (typically around 3200-3500 cm⁻¹) further confirms the deprotonation of the enolic hydroxyl group upon chelation. libretexts.org

Analysis of Hydrolysis Rate in Sol-Gel Formation via FTIR

Gadolinium(III) acetylacetonate can be used as a precursor in the sol-gel synthesis of gadolinium-containing materials. wikipedia.org The sol-gel process involves hydrolysis and condensation reactions of the metal precursor. FTIR spectroscopy is a valuable tool for monitoring the progress of these reactions.

During the hydrolysis of gadolinium(III) acetylacetonate, the acetylacetonate ligands are progressively replaced by hydroxyl (-OH) groups. This can be observed in the FTIR spectrum by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydroxyl groups and water molecules. Concurrently, the intensity of the characteristic acetylacetonate ligand bands (ν(C=O) and ν(C=C)) will decrease. By monitoring the changes in the intensities of these bands over time, the rate of hydrolysis can be qualitatively and, in some cases, quantitatively analyzed. This information is crucial for controlling the sol-gel process and tailoring the properties of the final material.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For gadolinium(III) acetylacetonate, the UV-Vis spectrum is dominated by transitions within the acetylacetonate ligand, as f-f transitions of the Gd³⁺ ion are Laporte-forbidden and thus very weak.

Characterization of Ligand-Centered π-π and n-π Transitions**

The acetylacetonate ligand possesses a conjugated π-system, which gives rise to intense absorption bands in the UV region. These bands are attributed to π-π* and n-π* electronic transitions. vibgyorpublishers.orgvibgyorpublishers.orgresearchgate.net

π-π Transitions:* These are typically high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In gadolinium(III) acetylacetonate hydrate (B1144303), a strong absorption peak observed around 294 nm is attributed to the π-π* transition of the β-diketonate ligand. vibgyorpublishers.orgvibgyorpublishers.org In some derivatives, another π-π* transition can be observed around 275 nm. vibgyorpublishers.orgvibgyorpublishers.org

n-π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π-π* transitions. In gadolinium(III) acetylacetonate hydrate, the n-π* transitions are observed in the range of 370-450 nm. vibgyorpublishers.orgvibgyorpublishers.org

The position and intensity of these absorption bands can be influenced by the coordination to the gadolinium ion and the solvent environment. vibgyorpublishers.orgvibgyorpublishers.org For instance, in a solvothermal derivative of Gd(acac)₃, the π-π* transition was observed to shift to 308 nm. vibgyorpublishers.org

Table 2: UV-Vis Absorption Data for Gadolinium(III) Acetylacetonate and its Derivatives

CompoundAbsorption Peak (nm) vibgyorpublishers.orgvibgyorpublishers.orgTransition Assignment vibgyorpublishers.orgvibgyorpublishers.org
Gd(acac)₃·3H₂O294π-π
320-370π-π
370-450n-π
Gd-S-140308π-π
Gd-S-160275, 308π-π
Gd-S-200275, 308π-π
Determination of Optical Band Gaps

The optical properties of materials derived from gadolinium acetylacetonate are of significant interest for optoelectronic applications. The optical band gap (E_g) is a critical parameter in determining the electronic and optical behavior of a material. For gadolinium oxide (Gd₂O₃), a common product of the thermal decomposition of gadolinium precursors, the band gap has been determined experimentally. Studies on undoped gadolinium oxide thin films elaborated by spray pyrolysis have reported a direct band gap value of 4.09 eV. e3s-conferences.org This value is comparable to the 3.8 eV obtained through DFT calculations for gadolinium oxide with a monoclinic structure. e3s-conferences.org In related gadolinium compounds, such as gadolinium selenite (B80905), an energy gap of 5.327 eV has been reported. researchgate.net The determination of the optical band gap is typically achieved using UV-Vis spectroscopy and applying the Tauc plot method, which analyzes the relationship between the absorption coefficient (α) and the photon energy (hν). e3s-conferences.org

Thermal Decomposition Pathways and Associated Structural Transformations

The thermal behavior of gadolinium acetylacetonate is complex, involving dehydration, hydrolysis, and eventual conversion to gadolinium oxide. Understanding these pathways is crucial for its application as a precursor in materials synthesis, such as the sol-gel method for producing gadolinia-doped ceria powders. wikipedia.org

Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Gadolinium Acetylacetonate Hydrates

Thermal analysis techniques are essential for elucidating the decomposition process of gadolinium acetylacetonate hydrates, such as Gd(C₅H₇O₂)₃·3H₂O. vibgyorpublishers.org The anhydrous form of gadolinium acetylacetonate is considered unlikely to exist on its own, with the dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂, being a more plausible and crystallographically characterized structure. wikipedia.org

TGA and DTA studies reveal a multi-step decomposition process. vibgyorpublishers.org

Initial Dehydration: The first weight loss observed in TGA curves below 150 °C corresponds to the removal of both adsorbed and coordinated water molecules. vibgyorpublishers.org

Ligand Decomposition: Following dehydration, the compound exhibits a more complex decomposition behavior. DTA curves show multiple broad peaks between 190 °C and 500 °C, indicating the breakdown of the acetylacetonate ligands. vibgyorpublishers.org For instance, a derivative identified as Gd-S-160 shows a significant degradation peak in DTA between 250 °C and 400 °C. vibgyorpublishers.org

Compound Temperature Range (°C) Event Weight Loss (%)
Gd(AcAc)₃·3H₂O< 150Dehydration (loss of adsorbed and complexed water)Not specified
Gd(AcAc)₃·3H₂O190 - 500Complex decomposition of ligandsNot specified
Gd-S-160 (Gd(OH)(AcAc)₂)250 - 400Ligand degradation~44
Gd-S-220 (Gd(OH)₂(AcAc))250 - 400Ligand degradation~32

Investigation of Hydrolysis and Formation of Hydroxylated Species During Thermal Treatment

During thermal treatment, particularly in solvothermal processes, the water molecules present can lead to hydrolysis of the acetylacetonate ligands. vibgyorpublishers.org This results in the formation of hydroxylated gadolinium acetylacetonate species. By controlling the reaction conditions, such as performing the treatment in a water-deficient system like absolute diphenyl ether, the extent of hydrolysis can be limited. vibgyorpublishers.org

Analysis of products formed at different temperatures (e.g., 160 °C and 220 °C) suggests the formation of derivatives with formulas corresponding to Gd(OH)(AcAc)₂ and Gd(OH)₂(AcAc). vibgyorpublishers.org The theoretical weight loss for the degradation of these hydroxylated species aligns well with the experimental data from TGA, confirming their formation. vibgyorpublishers.org

Thermal Conversion of Acetylacetonate Precursors to Metal Oxide Phases

The ultimate solid residue from the thermal decomposition of gadolinium acetylacetonate and its derivatives in an oxidizing atmosphere is typically gadolinium oxide (Gd₂O₃). vibgyorpublishers.org In the DTA curve of the derivative Gd-S-160, a broad band appears between 450 °C and 600 °C without a corresponding weight loss in the TGA. This is indicative of a phase transition, likely the conversion of the gadolinium complex to Gd₂O₃. vibgyorpublishers.org The analysis of the gaseous products evolved during this stage, such as CO, CO₂, and H₂O, confirms the breakdown of the organic ligands. vibgyorpublishers.org

Furthermore, upon heating under vacuum, the dihydrate Gd(C₅H₇O₂)₃(H₂O)₂ has been shown to convert into an oxo-cluster with the formula Gd₄O(C₅H₇O₂)₁₀. wikipedia.org This behavior is also observed for other lanthanide acetylacetonates. wikipedia.org

Kinetic Analysis of Isothermal Decomposition Processes

The kinetic analysis of thermal decomposition provides quantitative information about the reaction mechanism, activation energy (Ea), and pre-exponential factor (A). For isothermal decomposition, where the temperature is held constant, the reaction progress (α) is monitored over time. najah.edu

While specific kinetic data for the isothermal decomposition of gadolinium acetylacetonate is not detailed in the provided search results, the methodology can be described based on studies of analogous compounds like gallium acetylacetonate. najah.eduresearchgate.net The kinetics are often analyzed using both model-fitting and model-free approaches. najah.edumdpi.com

Model-Fitting: Experimental data (α vs. time) is fitted to various solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, reaction order). For the isothermal decomposition of gallium acetylacetonate, the data was best described by a phase-boundary controlled reaction model (R2). najah.eduresearchgate.net

Model-Free (Isoconversional): These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, determine the activation energy as a function of the extent of conversion without assuming a specific reaction model. mdpi.com This approach can reveal if the reaction mechanism changes during the decomposition process. najah.edu

The kinetic triplet (Ea, A, and the reaction model f(α)) fully describes the decomposition process. mdpi.com

Surface Morphology and Particle Characteristics

The physical form of gadolinium acetylacetonate and its derivatives, including particle size and shape, is important for many of its applications. Scanning Electron Microscopy (SEM) is a primary technique used to investigate the surface morphology of these materials. vibgyorpublishers.org Studies on gadolinium acetylacetonate derivatives have been conducted to probe their surface morphology and elemental distribution. vibgyorpublishers.org Additionally, particle size analyzers can be used to determine the size distribution of the particles. researchgate.net For example, a particle size of 142.5 nm was found for gadolinium selenite synthesized via a co-precipitation method. researchgate.net The morphology of the final oxide product is also of interest; for instance, β-Ga₂O₃ nanoparticles can be formed from the calcination of gallium acetylacetonate precursors. najah.edu

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Distribution Analysis

While specific SEM studies on pure gadolinium(III) acetylacetonate are not extensively detailed in the reviewed literature, the principles of the technique are broadly applicable. Elemental Distribution Analysis, often coupled with SEM through Energy-Dispersive X-ray Spectroscopy (EDS or EDA), confirms the presence and distribution of constituent elements. In a study on a related heteroligand complex of gadolinium stearate with acetylacetone, elemental analysis was used to confirm the compound's composition, identifying the presence of gadolinium within the complex. researchgate.net This confirms that the intended elements are incorporated into the final structure, a critical step in verifying synthesis. researchgate.net

Zeta Potential Measurements for Surface Charge Characteristics

Zeta potential is a key indicator of the surface charge of particles suspended in a liquid, providing insight into the stability of colloidal dispersions. While data specifically for gadolinium(III) acetylacetonate is limited, studies on related gadolinium-based nanoparticles illustrate the application of this technique.

For instance, in a study of gadolinium(III) oxide (Gd₂O₃) nanoparticles, the surface charge was evaluated by measuring the zeta potential. The uncoated Gd₂O₃ nanoparticles exhibited a positive zeta potential of +23.1 mV. mdpi.com However, after surface modification with a cyclodextrin-based polymer, the zeta potential shifted significantly to a negative value of -5.06 mV. mdpi.com This change is attributed to the introduction of hydroxyl and carboxyl groups on the nanoparticle surface from the polymer coating. mdpi.com Such measurements are crucial for understanding how surface modifications alter the charge characteristics, which in turn affects particle stability and interaction with biological systems. mdpi.com

SampleSurface ModificationZeta Potential (mV)
Gd₂O₃ NanoparticlesNone+23.1
Gd₂O₃@PCD-GluCyclodextrin-based polymer-5.06
Data sourced from a study on Gadolinium(III) Oxide nanoparticles as a representative example. mdpi.com

Heteroligand and Adduct Complex Structural Studies

The coordination sphere of gadolinium(III) acetylacetonate can be expanded by introducing additional ligands, leading to the formation of heteroligand and adduct complexes with unique structural features.

Structural Investigations of Gadolinium(III) Acetylacetonate Tetraphenyl Monoporphyrinate Complexes

The formation of complexes between gadolinium(III) acetylacetonate and porphyrin rings creates systems of significant interest. The structural analysis of gadolinium(III) acetylacetonate tetraphenyl monoporphyrinate, Gd(tpp)(acac), has been particularly challenging, as attempts to grow single crystals suitable for X-ray diffraction have been unsuccessful. wikipedia.orgmagritek.com

To overcome this, researchers have employed Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy combined with molecular modeling. wikipedia.orgmagritek.comnih.gov This approach provides detailed information about the local coordination environment of the central gadolinium ion. wikipedia.orgmagritek.com Studies on Gd(tpp)(acac) revealed that the Gd(III) ion is bonded to the four nitrogen atoms of the tetraphenylporphyrin ring and to oxygen atoms from the acetylacetonate ligand and coordinated water molecules. wikipedia.orgmagritek.comnih.gov Molecular modeling suggests an octacoordinated geometry for the gadolinium ion, where it is bound to the four porphyrin nitrogens, two oxygen atoms from the bidentate acetylacetonate, and two water molecules. nih.gov The second water molecule's bond to the metal is loose, making it difficult to detect conclusively with EXAFS alone. nih.gov

ParameterDescriptionValue (Å)
R(Gd-N_av)Average bond distance between Gadolinium and Porphyrin Nitrogen atoms2.48
R(Gd-O_ac,w)Bond distance between Gadolinium and Oxygen atoms (from acetylacetonate and water)2.38
Structural data obtained from EXAFS and molecular modeling of Gd(tpp)(acac). wikipedia.orgmagritek.com

Characterization of Gadolinium(III) Acetylacetonate Adducts with Auxiliary Ligands (e.g., Phenanthroline)

The introduction of auxiliary ligands like 1,10-phenanthroline (B135089) (phen) to gadolinium complexes can lead to novel structures with different coordination numbers and geometries. While the direct adduct of gadolinium(III) acetylacetonate with phenanthroline is not detailed, a closely related binuclear gadolinium(III) complex incorporating phenanthroline and 4-acetylphenoxyacetic acid has been synthesized and structurally characterized. wikipedia.org

Structural Analysis of Heteroligand Complexes Involving Gadolinium Stearate and Acetylacetone

The combination of gadolinium stearate and acetylacetone results in the formation of complex heteroligand structures. Research combining synthesis, elemental analysis, and molecular mechanics simulations has been conducted to propose the potential structures of these compounds. researchgate.net The synthesis involves the reaction of gadolinium chloride with stearic acid and acetylacetone. researchgate.net

Molecular modeling suggests that both mononuclear and binuclear structures can be formed. researchgate.net The proposed mononuclear species is Gd(St)₂(H₂O)₂(C₅H₇O₂), while a possible binuclear form is Gd₂(St)₄(H₂O)₄(C₅H₇O₂)₂. researchgate.net Optimization of these model structures indicated that the most energetically stable isomer features a coordination number of 8 for the gadolinium ion. researchgate.net Powder X-ray diffraction (XRD) analysis of the synthesized complex revealed a layered spatial packing, with an average interplanar distance (d) of 49.03 Å, suggesting that the inclusion of an acetylacetone molecule does not significantly disrupt the layered arrangement characteristic of gadolinium stearate. researchgate.net

Proposed Complex TypeFormulaCoordination Number (Predicted)
MononuclearGd(St)₂(H₂O)₂(C₅H₇O₂)8
BinuclearGd₂(St)₄(H₂O)₄(C₅H₇O₂)₂8
Data from molecular simulation of heteroligand complexes of gadolinium stearate with acetylacetone. researchgate.net

Magnetic Phenomena and Advanced Magnetic Properties Research

Paramagnetic Behavior of Gadolinium(III) Acetylacetonate (B107027) Complexes

Gadolinium(III) acetylacetonate, like other Gd³⁺ complexes, exhibits pronounced paramagnetic behavior. vibgyorpublishers.org Paramagnetism is a form of magnetism whereby a material is weakly attracted to an external magnetic field and forms internal, induced magnetic fields in the direction of the applied field. wikipedia.orgnih.gov The strong paramagnetism of gadolinium arises from its seven unpaired electrons, the most of any element, which results in a significant magnetic moment. mriquestions.comnih.gov This property is retained even when the Gd³⁺ ion is chelated with ligands like acetylacetonate. mriquestions.com

The magnetic susceptibility of these complexes, a measure of how much a material will become magnetized in an applied magnetic field, is a key parameter in characterizing their paramagnetic nature. Studies on various gadolinium complexes, including those with acetylacetonate derivatives, confirm their paramagnetic properties, which are crucial for applications such as contrast agents in magnetic resonance imaging (MRI). vibgyorpublishers.orgacs.orgresearchgate.net The interaction of the paramagnetic Gd³⁺ ion with surrounding water molecules shortens the relaxation times of water protons, enhancing the contrast in MRI images. researchgate.net

Magnetocaloric Effect (MCE) in Gadolinium-Based Molecular Materials

The magnetocaloric effect (MCE) is a phenomenon in which a magnetic material undergoes a change in temperature upon the application or removal of a magnetic field. wikipedia.orgresearchgate.net Gadolinium and its compounds are benchmark materials for MCE, particularly for magnetic refrigeration technologies, due to their large magnetic entropy changes. arxiv.orgaps.org

Rational Design and Synthesis of Polynuclear Gadolinium Complexes for Enhanced MCE

Significant research efforts are directed towards the rational design and synthesis of polynuclear gadolinium complexes to enhance the magnetocaloric effect. The strategy involves increasing the density of Gd³⁺ ions within a single molecule, which can lead to a larger MCE. nih.govscispace.com By linking multiple Gd³⁺ centers through bridging ligands, chemists can create clusters with high magnetic density. For instance, polynuclear gadolinium acetate (B1210297) derivatives have been shown to exhibit a large magnetocaloric effect. nih.gov The structure of these complexes, including the angles and distances between the gadolinium ions, plays a crucial role in determining the magnetic interactions and, consequently, the magnitude of the MCE. nih.gov

Studies on Antiferromagnetic Interactions and Magnetic Entropy Changes

The magnetic interactions between Gd³⁺ ions in polynuclear complexes can be either ferromagnetic (aligning the spins in the same direction) or antiferromagnetic (aligning the spins in opposite directions). While ferromagnetic coupling is often sought to maximize the total magnetic moment, weak antiferromagnetic interactions can also lead to a significant magnetocaloric effect. nih.govacs.org The nature of this interaction is highly dependent on the geometry of the bridging ligands. nih.govacs.org

The magnetic entropy change (-ΔS_m) is a key figure of merit for MCE materials. Studies have shown that a higher magnetic density generally leads to a larger -ΔS_m. nih.govnih.gov For example, a polymeric gadolinium complex was found to have a very large MCE due to its high magnetic density. nih.gov The relationship between the magnetic entropy change and the gadolinium content has been explored, with a general correlation proposed for a wide range of Gd(III) compounds. scispace.comrsc.org

Magnetic Entropy Change (-ΔS_m) for Various Gadolinium Complexes
Complex-ΔS_m (J K⁻¹ kg⁻¹)Temperature (K)Field Change (T)
[Gd(OAc)₃(H₂O)₀.₅]n47.7Not SpecifiedNot Specified
Gd₉ Cluster40.6027
[Gd(mes)(H₂O)₆]n36.029
Gd₂ Cluster27.3227

Magnetic Exchange Interactions in Gadolinium(III) Complexes with Radical Ligands

The study of magnetic exchange interactions between a gadolinium(III) ion and a radical ligand is a fascinating area of molecular magnetism. These interactions can lead to either ferromagnetic or antiferromagnetic coupling, depending on the specific geometry and electronic structure of the complex.

Investigation of Ferromagnetic Exchange Coupling in Gd(III) Complexes with Nitroxide Radicals

Significant research has focused on achieving ferromagnetic coupling between Gd³⁺ and nitroxide radicals. nih.govacs.org A key finding is that the geometry of the coordination plays a crucial role. Specifically, an out-of-plane coordination of the Gd³⁺ ion with respect to the radical's π system tends to favor ferromagnetic coupling. nih.gov This has led to the design of novel Gd(III)-nitroxide complexes with remarkably strong ferromagnetic interactions. nih.gov The strength of this coupling is often discussed in terms of the Gd–O–N–C torsion angle. acs.org

In contrast, a more linear or in-plane arrangement of the Gd–O–N bond can lead to antiferromagnetic interactions. acs.org The ability to tune the magnetic coupling from ferromagnetic to antiferromagnetic by modifying the ligand structure highlights the sophisticated level of control achievable in molecular magnetism.

Magnetic Susceptibility Studies in Diverse Gadolinium(III) Systems

The temperature dependence of the magnetic susceptibility (χT product) is often measured to probe for magnetic ordering. For isolated paramagnetic Gd³⁺ ions, the χT value is expected to be constant with temperature. Deviations from this behavior can indicate the presence of magnetic exchange interactions. acs.org For instance, a decrease in the χT product at low temperatures is often indicative of antiferromagnetic coupling between the gadolinium ions. nih.govacs.org

Magnetic Susceptibility Data for Selected Gadolinium Complexes
Complexχ_M T at 300 K (cm³ K mol⁻¹)Expected χ_M T (cm³ K mol⁻¹)Behavior at Low Temperature
Gd₂ Cluster15.5215.76Decreases, indicating weak antiferromagnetic interactions
Gd₉ Cluster69.3170.92Decreases, indicating weak antiferromagnetic interactions

Exploration of Cooperative Interactions Between Gadolinium Spins

Research into the magnetic properties of gadolinium(3+);pentane-2,4-dione primarily focuses on the paramagnetic nature of the central gadolinium(III) ion. The Gd(III) ion possesses a half-filled 4f shell (4f⁷ electronic configuration), which gives it a high spin ground state of S = 7/2 and an orbital angular momentum of L = 0. nih.gov This electronic structure results in a significant magnetic moment, making the compound strongly paramagnetic, but it also leads to magnetic isotropy, meaning the magnetic properties are not dependent on the direction of the applied magnetic field. nih.gov

Cooperative interactions between the spins of individual gadolinium ions in a crystal lattice are the phenomena that can lead to long-range magnetic ordering, such as ferromagnetism or antiferromagnetism, at low temperatures. In the context of gadolinium(3+);pentane-2,4-dione, these interactions are generally observed to be very weak. The primary reasons for this are the significant distances between Gd(III) ions imposed by the bulky pentane-2,4-dione ligands and coordinated water molecules, as the compound typically exists as a dihydrate, Gd(C₅H₇O₂)₃(H₂O)₂. wikipedia.org These ligands effectively insulate the magnetic centers from each other, diminishing the strength of both through-space dipolar interactions and through-bond exchange interactions.

Detailed studies on analogous systems where Gd(III) ions are chelated provide insight into the nature of these weak interactions. For instance, research on Gd(III) ions chelated on the surface of nanodiamonds revealed the presence of a negligible antiferromagnetic interaction between the spins. mdpi.com This weak antiferromagnetic coupling is characterized by a very low Weiss temperature, indicating that thermal energy easily overcomes the tendency for spins to align antiparallel. Given the structural similarities in the coordination environment, a comparable weak interaction is expected in crystalline gadolinium(3+);pentane-2,4-dione.

The magnetic susceptibility of such gadolinium complexes closely follows the Curie-Weiss law at temperatures above the very low ordering temperature, confirming the dominance of paramagnetism. The effective magnetic moment (μ_eff) for the Gd(III) ion in these complexes aligns well with the theoretical spin-only value, further underscoring the limited influence of cooperative phenomena on the bulk magnetic properties under typical measurement conditions. acs.org

Table 1: Fundamental Magnetic Properties of the Gadolinium(III) Ion

Property Value/Description Reference
Electronic Configuration [Xe] 4f⁷ nih.gov
Ground State Term Symbol ⁸S₇/₂ nih.gov
Total Spin Quantum Number (S) 7/2 nih.gov
Total Orbital Angular Momentum (L) 0 nih.gov
Number of Unpaired Electrons 7 acs.org
Expected Interaction Type Weak Antiferromagnetic mdpi.com

Applications in Advanced Materials Science and Engineering

Precursors for Metal Oxide Nanomaterials with Controlled Morphologies

Gadolinium acetylacetonate (B107027) serves as a key starting material for synthesizing gadolinium-based nanomaterials with specific shapes and sizes, which are crucial for their performance in various high-tech applications.

A notable application of gadolinium acetylacetonate is in the production of gadolinium oxide (Gd₂O₃) nanostructures with controlled anisotropic shapes, such as nanorings and nanoplates. nih.gov A specific method involves the low-temperature hydrolysis of gadolinium acetylacetonate at 90°C, followed by an in-situ thermal dehydration of the resulting precursor-surfactant aggregates at 320°C. nih.gov

The morphology of the final gadolinium oxide nanocrystals is directly templated by the shape of the hydrolyzed precursor aggregates. nih.gov This process allows for the selective formation of either nanorings or nanoplates. The synthesis of square Gd₂O₃ nanoplates, which are single-crystalline with a thickness approaching the unit-cell dimension, has been successfully demonstrated. nih.gov The interaction between the hydrolyzed gadolinium precursor and surfactants at a low temperature is a critical factor in predetermining the final nanoplate shape. nih.gov This method highlights the versatility of using gadolinium acetylacetonate to create complex nanostructures through a bottom-up chemical approach.

Parameter Condition Outcome
PrecursorGadolinium(III) acetylacetonate (Gd(acac)₃)-
Process Step 1Hydrolysis90°C with surfactants
Process Step 2Thermal Dehydration320°C
Final ProductGadolinium Oxide (Gd₂O₃)Nanorings or Nanoplates

Metal acetylacetonates (B15086760) are considered classic precursors for Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to create high-quality thin films. scispace.com Gadolinium acetylacetonate's volatility and thermal stability are crucial for its use in MOCVD processes to grow gadolinium oxide (Gd₂O₃) thin films. These films are of interest for applications such as gate dielectrics in future microelectronic devices due to their high dielectric constant. sigmaaldrich.com

In the MOCVD process, a precursor like gadolinium acetylacetonate is vaporized and transported into a reaction chamber where it decomposes on a heated substrate, resulting in the deposition of a thin film. The ability to control film uniformity, composition, and thickness over large areas is a key advantage of MOCVD. sigmaaldrich.com While other gadolinium precursors like Gd(thd)₃ (a β-diketonate similar to acetylacetonate) have been used in related atomic layer deposition (ALD) processes, the fundamental principles of using a volatile metal-organic complex apply to gadolinium acetylacetonate as well. researchgate.net The success of the deposition is highly dependent on the thermodynamic properties of the precursor, which dictate its vaporization and delivery to the substrate surface. scispace.com

Catalysis and Reagents in Advanced Organic Synthesis

The application of gadolinium compounds in catalysis is an area of ongoing research. While the direct use of gadolinium acetylacetonate in the synthesis of carbon nanostructures is not extensively documented, related compounds and elements show utility in this field.

Research into the synthesis of carbon nanotubes (CNTs) has shown that rare-earth elements, including gadolinium, can be used as part of a catalyst system in Chemical Vapor Deposition (CVD). mdpi.com For instance, an Fe:MgO catalyst combined with gadolinium has been used to produce single-walled and double-walled carbon nanotubes. mdpi.com In these cases, the rare-earth element is typically a co-catalyst, enhancing the performance of the primary metal catalyst (e.g., iron). However, the specific precursor compound for gadolinium is not always identified as the acetylacetonate.

Other metal acetylacetonates, such as aluminum acetylacetonate, have been successfully used as single-source precursors in plasma-enhanced CVD (PECVD) to fabricate carbon nanowalls. nih.gov This demonstrates the general suitability of metal acetylacetonate complexes for the CVD of carbon nanostructures. While direct evidence for gadolinium acetylacetonate's role in this specific application is limited, its classification as a catalyst and vapor deposition precursor suggests potential utility in this area. mdpi.com

Development of Novel Hybrid Materials

The incorporation of gadolinium into other materials, particularly polymers, creates hybrid composites with unique and valuable properties, especially for applications in nuclear science and technology.

Gadolinium possesses an exceptionally high thermal neutron capture cross-section, making it an ideal material for neutron shielding and detection. Hybrid materials are developed by integrating gadolinium compounds into hydrogen-rich polymer matrices, such as poly(methyl methacrylate) (PMMA). The polymer matrix effectively moderates (slows down) fast neutrons, while the gadolinium efficiently absorbs the resulting thermal neutrons.

While gadolinium oxide (Gd₂O₃) nanoparticles are often dispersed into the polymer, soluble gadolinium compounds can offer a more uniform distribution. mdpi.com Gadolinium acetylacetonate is recognized as a potential soluble precursor for this purpose, although its cost can be a factor. mdpi.com The development of these Gd-PMMA composites is critical for creating effective neutron shields and detectors for applications in nuclear energy and rare event physics searches, such as dark matter experiments. Research has shown that incorporating gadolinium significantly enhances the neutron shielding performance of PMMA.

Component Function
Poly(methyl methacrylate) (PMMA)Hydrogen-rich matrix for neutron moderation
Gadolinium CompoundHigh cross-section material for thermal neutron absorption
Hybrid Material (Gd-PMMA) Combined neutron moderation and absorption/detection

Incorporation of Gadolinium(III) into Mesoporous Silica (B1680970) Nanoparticles (MSNs) for Material Research

Gadolinium(III)-doped mesoporous silica nanoparticles (MSNs) are of significant interest, particularly as contrast agents for magnetic resonance imaging (MRI). nih.govfrontiersin.orgdovepress.comresearchgate.net The high surface area and tunable pore structure of MSNs make them excellent carriers for gadolinium ions. frontiersin.org Gadolinium(3+);pentane-2,4-dione serves as a key precursor in the synthesis of these advanced materials.

In a comparative study, gadolinium(3+);pentane-2,4-dione was used for the in situ synthesis of gadolinium-doped hollow mesoporous silica nanoparticles (H-MSNs). rsc.org This method was contrasted with the use of gadolinium chloride (GdCl₃) as the gadolinium source. The research revealed that the choice of precursor significantly impacts the final properties of the nanoparticles. rsc.org

Detailed Research Findings:

The investigation into gadolinium-doped H-MSNs yielded critical insights into the influence of the gadolinium precursor on the material's performance as an MRI contrast agent. The key findings are summarized below:

PrecursorSynthesis MethodLongitudinal Relaxivity (r1) (mM⁻¹s⁻¹)Gd(III) LocationKey Observation
Gadolinium(3+);pentane-2,4-dioneIn situ17-fold increase in hollow vs. regular MSNsInterior of the H-MSN particleEnhanced water accessibility to paramagnetic centers
Gadolinium Chloride (GdCl₃)In situSignificant r1 enhancement in hollow MSNsInterior of the H-MSN particleSimilar trend of enhanced relaxivity in hollow structures

This table was generated based on data from a comparative study of gadolinium precursors for doping mesoporous silica nanoparticles. rsc.org

The results indicate that the in situ doping of H-MSNs with gadolinium(3+);pentane-2,4-dione leads to the accommodation of Gd(III) primarily within the interior of the nanoparticle. rsc.org This specific location is advantageous as it facilitates better access for water molecules to the paramagnetic gadolinium centers, which is a crucial factor for enhancing the T1 relaxivity and, consequently, the performance of the material as an MRI contrast agent. rsc.org

Applications in Solution-Processable Organic Semiconductors

The advantageous solubility of rare earth β-diketonate complexes, such as gadolinium(3+);pentane-2,4-dione, in common organic solvents makes them highly suitable for applications in solution-processable organic semiconductors. vibgyorpublishers.org This property allows for more efficient and cost-effective fabrication of organic light-emitting diode (OLED) devices through solution-based techniques. vibgyorpublishers.org The integration of lanthanide complexes into organic semiconductor matrices can impart unique optical and magnetic properties to the resulting materials.

Design and Synthesis of Multifunctional Materials Exhibiting Synergistic Properties

Gadolinium(3+);pentane-2,4-dione is a versatile precursor for the design and synthesis of multifunctional materials that exhibit a combination of desirable properties, such as fluorescence and magnetism. vibgyorpublishers.org By employing techniques like solvothermal treatment, derivatives of gadolinium(III) acetylacetonate can be produced that possess both luminescent and paramagnetic characteristics. vibgyorpublishers.org

A study demonstrated that treating gadolinium(III) acetylacetonate via a solvothermal method results in derivatives with modified compositions, leading to enhanced fluorescent intensity and a response to external magnetic fields. vibgyorpublishers.org These materials are hydrophobic and exhibit both magnetic and fluorescent properties, making them promising candidates for a range of applications where these synergistic characteristics are beneficial. vibgyorpublishers.org The research highlighted that the product synthesized at 160 °C showed the highest fluorescent intensity and a notable ability to respond to a magnetic field. vibgyorpublishers.org

The development of such multifunctional materials opens up possibilities for their use in advanced applications, including dual-mode imaging probes and magneto-optical devices. researchgate.netresearchgate.netaps.org The ability to tune the fluorescent and magnetic properties by adjusting the synthesis conditions provides a pathway for creating materials with tailored functionalities. vibgyorpublishers.org

Computational and Theoretical Investigations of Gadolinium Iii Acetylacetonate Systems

Molecular Modeling and Simulation for Coordination Geometry and Structural Prediction

Molecular modeling and simulation are indispensable for predicting and analyzing the three-dimensional structure of gadolinium(III) acetylacetonate (B107027) complexes. Due to the large size and high charge of the Gd(III) ion, it typically exhibits high coordination numbers, with nine-coordinate complexes being particularly common. stanford.edu The most plausible structure for the simple complex is the eight-coordinate dihydrate, gadolinium(III) acetylacetonate dihydrate [Gd(acac)₃(H₂O)₂], rather than the anhydrous form. wikipedia.org

For nine-coordinate complexes, two idealized coordination geometries are often considered: the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP). stanford.edu Molecular modeling allows for the construction of detailed 3D structural models to understand these geometries. For instance, in a study of a gadolinium acetylacetonate tetraphenyl monoporphyrinate complex [Gd(tpp)(acac)], molecular modeling provided crucial information on the coordination core geometry, including the presence of a bishydrated coordination sphere. researchgate.net

Simulations using molecular mechanics, employing force fields like MM+, and molecular dynamics (MD) can predict structural parameters and energetically stable conformations. researchgate.net These simulations have been used to investigate various isomers and polymeric structures of gadolinium complexes containing the acetylacetonate ligand. researchgate.netresearchgate.net Optimization of these model structures reveals the most energetically stable isomers and their coordination numbers. researchgate.netresearchgate.net For example, simulations of a heteroligand complex of gadolinium stearate (B1226849) with acetylacetone (B45752) showed that the most stable mononuclear isomer has a coordination number of 8. researchgate.netresearchgate.net

These computational approaches yield precise data on bond lengths and angles, which are critical for a complete structural description.

Table 1: Calculated Average Bond Distances in Gadolinium Complexes Containing Acetylacetonate from Molecular Modeling

Complex Method Gd-O (acac/enolate) Bond Length (Å) Gd-O (Water) Bond Length (Å) Other Gd-Ligand Bond Length (Å) Source
Gd(tpp)(acac) Molecular Dynamics (MD) 2.390 ± 0.056 2.514 ± 0.076 2.441 ± 0.047 (Gd-Nav) researchgate.net

Density Functional Theory (DFT) Studies on Ligand Electronic Structures and Complex Properties

Density Functional Theory (DFT) is a quantum mechanical method used extensively to investigate the electronic structure of molecules. It is a powerful tool for understanding the nature of the bonding between the gadolinium ion and the acetylacetonate ligands. DFT calculations are categorized based on the complexity of their exchange-correlation functional, often described by a "Jacob's ladder" of approximations, from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals like B3LYP, which often provide a good balance of accuracy and computational cost. aps.orgaps.org

Furthermore, time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties and simulating electronic spectra, such as X-ray absorption spectra (XAS). diva-portal.orgacs.org This allows for a direct comparison with experimental spectroscopic data, helping to elucidate the electronic transitions and the character of the frontier molecular orbitals (i.e., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). diva-portal.orgacs.orgmdpi.com Analyzing these orbitals is crucial for understanding the complex's potential reactivity and photophysical properties. mdpi.com

Table 2: Properties of Gadolinium Acetylacetonate Systems Investigated by DFT

Investigated Property Computational Method Significance Representative Source
Optimized Ground-State Structure DFT (e.g., B3LYP) Predicts stable geometries and bond lengths. researchgate.net
Vibrational Frequencies DFT Allows for calculation and interpretation of IR spectra. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO) DFT Provides insight into electronic transitions and reactivity. mdpi.com
Partial Atomic Charges DFT Helps to understand charge distribution and bonding polarity. researchgate.net

Monte Carlo Simulations for Validation of Structural Models

In computational studies of complex systems, it is crucial to validate the proposed structural models. Monte Carlo simulations offer a powerful method for this purpose. This technique uses random sampling to obtain numerical results and can be applied to explore the vast conformational space of a molecule to assess the stability and likelihood of a particular structural arrangement.

In the context of gadolinium(III) acetylacetonate systems, Monte Carlo simulations have been used to validate structural parameters derived from the interpretation of experimental data. A notable example is its application in conjunction with Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net EXAFS provides information about the local atomic environment around the gadolinium ion, but fitting the data to a structural model can be complex. In the study of a gadolinium acetylacetonate monoporphyrinate complex, Monte Carlo simulations were specifically used to validate the structural adjustments made during the EXAFS analysis, thereby increasing confidence in the final proposed structure. researchgate.net This demonstrates the synergistic relationship between experimental techniques and various computational methods in accurately determining the structure of complex coordination compounds.

Q & A

Q. What are the recommended safety protocols for handling pentane-2,4-dione in laboratory settings?

Pentane-2,4-dione poses acute and chronic health risks, including skin irritation, respiratory distress, and potential neurotoxic effects. Methodological safeguards include:

  • Local exhaust ventilation to minimize inhalation exposure during synthesis or handling .
  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and chemical goggles. Contaminated clothing must be removed immediately and laundered separately .
  • Emergency measures : Eyewash stations and emergency showers within immediate workspace; automated pumping systems for liquid transfer to reduce spill risks .
  • Storage : Inert, airtight containers in cool, ventilated areas away from oxidizers, strong bases, and ignition sources .

Q. How can researchers optimize enzymatic synthesis of gadolinium-pentane-2,4-dione derivatives?

Enzymatic methods using ancestral carbonyl reductases (e.g., from Bacillus spp.) show substrate-specific activity. For pentane-2,4-dione, enzymatic efficiency (specific activity = 3.2 U/mg) is lower compared to biacetyl (8.5 U/mg) but higher than hexane-2,5-dione (2.1 U/mg) . Optimization strategies include:

  • pH and temperature gradients : Test ranges aligned with enzyme stability (e.g., pH 6–8, 30–50°C).
  • Cofactor supplementation : NADH/NAD+ ratios to enhance reduction kinetics.
  • Substrate pre-treatment : Solubilize pentane-2,4-dione in polar aprotic solvents (e.g., DMSO) to improve enzyme-substrate interaction .

Q. What chromatographic techniques are effective for purifying gadolinium-pentane-2,4-dione complexes?

Column chromatography with silica gel (SiO₂) and gradient elution (e.g., ethyl acetate/light petroleum mixtures) achieves >90% purity for structurally similar ligands. Example conditions:

  • For 3-(2-azidomethylphenyl)pentane-2,4-dione derivatives, use SiO₂ with 1:19 ethyl acetate/light petroleum, yielding 52% recovery .
  • Post-purification, confirm purity via TLC (e.g., CHCl₃:EtOH = 44:1) and NMR (¹H/¹³C) to detect residual solvents or unreacted substrates .

Advanced Research Questions

Q. How can contradictory data on the stability constants of gadolinium-pentane-2,4-dione complexes be resolved?

Discrepancies in stability constants (log K) often arise from methodological differences. To reconcile results:

  • Multi-technique validation : Combine potentiometric titration with spectroscopic methods (e.g., UV-Vis, fluorescence) to cross-verify coordination stoichiometry .
  • pH control : Ensure experiments are conducted under inert atmospheres (e.g., N₂) to prevent gadolinium hydrolysis, which alters ligand binding dynamics .
  • Reference standards : Use EDTA or DTPA complexes as internal controls for comparative analysis .

Q. What strategies mitigate mutagenic risks during long-term studies of gadolinium-pentane-2,4-dione compounds?

Limited evidence suggests pentane-2,4-dione may exhibit mutagenicity. Mitigation approaches include:

  • Ames test pre-screening : Evaluate bacterial reverse mutation assays (e.g., Salmonella strains TA98/TA100) to assess genotoxic potential .
  • In vitro cytotoxicity assays : Use human cell lines (e.g., HepG2) to establish dose thresholds for safe handling .
  • Environmental containment : Double-glove systems and negative-pressure fume hoods for high-concentration work .

Q. How does the coordination geometry of gadolinium-pentane-2,4-dione affect its application in MRI contrast agents?

Pentane-2,4-dione acts as a bidentate ligand, forming octahedral Gd³⁺ complexes with high spin states. Key considerations:

  • Ligand denticity : Ditopic ligands (e.g., 3-(3,5-dimethyl-pyrazol-4-yl)pentane-2,4-dione) enhance stability by occupying multiple coordination sites, reducing gadolinium leaching .
  • Relaxivity optimization : Adjust ligand field strength (e.g., electron-donating substituents) to improve water proton relaxation rates (r₁/r₂) .
  • Computational modeling : Density Functional Theory (DFT) simulations predict bond lengths and angles, guiding ligand design for targeted magnetic properties .

Data Contradiction Analysis

Q. Why do enzymatic activity studies report variable specific activities for pentane-2,4-dione reduction?

Variability arises from enzyme source and assay conditions. For example:

  • Ancestral enzymes from Bacillus spp. show 3.2 U/mg activity for pentane-2,4-dione, whereas engineered variants may differ due to mutations in substrate-binding pockets .
  • Assay temperature (e.g., 25°C vs. 37°C) and cofactor availability (NADH ≥ 0.5 mM) critically impact reaction kinetics .

Methodological Tables

Table 1. Enzymatic Activity of Pentane-2,4-dione vs. Analogous Substrates

SubstrateSpecific Activity (U/mg)
Pentane-2,4-dione3.2 ± 0.2
Biacetyl8.5 ± 0.4
Hexane-2,5-dione2.1 ± 0.2
Acetophenone1.2 ± 0.2

Table 2. Purification Yields for Pentane-2,4-dione Derivatives

CompoundPurification MethodYield (%)
3-(2-Azidomethylphenyl)SiO₂, 1:19 ethyl acetate52
4-HydroxycoumarinSiO₂, 4:1 ethyl acetate45

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